molecular formula C20H20O2 B14716589 2-Hexylanthracene-9,10-dione CAS No. 13936-22-6

2-Hexylanthracene-9,10-dione

Cat. No.: B14716589
CAS No.: 13936-22-6
M. Wt: 292.4 g/mol
InChI Key: HKTWZNQNRPEUFM-UHFFFAOYSA-N
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Description

2-Hexylanthracene-9,10-dione is an anthraquinone derivative characterized by a hexyl (-C₆H₁₃) substituent at the 2-position of the anthracene backbone. Anthraquinones are aromatic organic compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects . This article focuses on such comparisons, emphasizing substituent effects on chemical behavior, synthesis, and bioactivity.

Properties

CAS No.

13936-22-6

Molecular Formula

C20H20O2

Molecular Weight

292.4 g/mol

IUPAC Name

2-hexylanthracene-9,10-dione

InChI

InChI=1S/C20H20O2/c1-2-3-4-5-8-14-11-12-17-18(13-14)20(22)16-10-7-6-9-15(16)19(17)21/h6-7,9-13H,2-5,8H2,1H3

InChI Key

HKTWZNQNRPEUFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hexylanthracene-9,10-dione can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of anthracene with hexanoyl chloride, followed by oxidation to introduce the carbonyl groups at the 9 and 10 positions . Another method includes the Diels-Alder reaction of naphthoquinones followed by aromatization .

Industrial Production Methods

Industrial production of 2-Hexylanthracene-9,10-dione typically involves large-scale Friedel-Crafts reactions using suitable catalysts and solvents. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Hexylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hexylanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerases, enzymes crucial for DNA replication and transcription . These interactions make it a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Substituent Position and Functional Group Influence

The biological and physicochemical properties of anthraquinones are heavily influenced by substituent type, position, and size. Below is a comparative analysis of 2-substituted anthraquinones:

2-Hydroxymethylanthracene-9,10-dione
  • Substituent : Hydroxymethyl (-CH₂OH) at position 2.
  • Molecular Weight : 238.24 g/mol .
  • Properties : Polar due to the hydroxyl group, impacting solubility in aqueous media. Used in storage condition studies, requiring protection from light and moisture .
  • Key Difference : The hexyl group in 2-hexylanthracene-9,10-dione would drastically increase lipophilicity compared to the hydroxymethyl analog.
2-Methoxyanthracene-9,10-dione
  • Substituent : Methoxy (-OCH₃) at position 2 (e.g., compound 13 in ).
  • Bioactivity : Methoxy groups enhance membrane permeability and are associated with antitumor activity. For example, 1,3-dimethoxy-5,8-dimethylanthracene-9,10-dione induces apoptosis in HCT116 cancer cells .
2-Butylaminoanthracene-9,10-dione
  • Substituent: Butylamino (-NH-C₄H₉) at position 2 (e.g., compound 5b in ).
  • Synthesis : Prepared via nucleophilic substitution but reported in low yields (17%) .
  • Key Difference : The hexyl chain’s greater length may further reduce synthetic yields due to steric hindrance.
2-Hydroxyanthracene-9,10-dione
  • Substituent : Hydroxyl (-OH) at position 1 or 2 (e.g., compound 3 in ).
  • Bioactivity : Hydroxyl groups enable hydrogen bonding with biological targets, as seen in telomerase inhibitors .
  • Key Difference : The hexyl group lacks hydrogen-bonding capacity but may improve lipid bilayer penetration.

Physicochemical Properties

A hypothetical comparison based on substituent effects:

Property 2-Hexylanthracene-9,10-dione (Hypothetical) 2-Methoxyanthracene-9,10-dione 2-Hydroxymethylanthracene-9,10-dione
LogP (Lipophilicity) High (due to hexyl chain) Moderate Low to moderate
Solubility Low in water, high in organic solvents Moderate in DMSO Moderate in polar solvents
Synthetic Yield Likely low (steric challenges) Moderate Variable (depends on route)
Anticancer Activity
  • 1,3-Dimethoxy-5,8-dimethylanthracene-9,10-dione : Induces apoptosis via ROS generation and cell cycle arrest (G0/G1 phase) .
  • Amidoanthracene-9,10-diones : Inhibit telomerase at IC₅₀ values of 4–11 μM, with cytotoxicity in tumor cell lines .
  • Hexyl Substituent Hypothesis : Enhanced lipophilicity could improve tumor cell uptake but may reduce solubility, limiting bioavailability.
Antiviral Activity
  • Emodin Derivatives : 1,3-Dihydroxy-6,8-dimethoxyanthracene-9,10-dione inhibits neuraminidase (>50% inhibition) .
  • Hexyl Substituent Impact : Bulky substituents might sterically hinder enzyme binding, reducing efficacy compared to smaller analogs.

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